DCAF1 binder 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

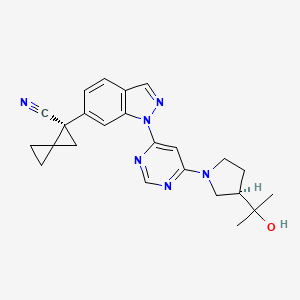

DCAF1 binder 2 is a small molecule ligand that targets the DDB1-CUL4-associated factor 1 (DCAF1), a substrate receptor of the CRL4DCAF1 E3 ubiquitin ligase complex.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DCAF1 binder 2 involves the use of DNA-encoded library (DEL) technology. This method allows for the identification of small molecule binders to a protein target by screening a large library of compounds. The WDR domain of DCAF1 is used to screen the library, and candidate compounds are identified using similarity search and machine learning . Structure-guided hit optimization is then performed to improve the binding affinity and selectivity of the compound .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using the optimized synthetic routes developed during the research phase. This would include the use of automated synthesis platforms and high-throughput screening techniques to ensure the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: DCAF1 binder 2 primarily undergoes binding interactions with the DCAF1 protein. These interactions are enthalpy-driven and exothermic, with a clear exit vector enabling the development of bifunctional degraders .

Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents and conditions, including DNA-encoded libraries, similarity search algorithms, and structure-guided hit optimization . The binding interaction between this compound and DCAF1 is confirmed using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Major Products Formed: The major product formed from the synthesis of this compound is the optimized small molecule ligand with high binding affinity and selectivity for the DCAF1 protein .

Wissenschaftliche Forschungsanwendungen

DCAF1 binder 2 has several scientific research applications, particularly in the field of targeted protein degradation. It can be functionalized into efficient PROTACs, which induce the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases . This approach has been used to develop PROTACs targeting various proteins, including BRD9 and Bruton’s tyrosine kinase (BTK), which are involved in cancer and other diseases .

In addition to its applications in targeted protein degradation, this compound is also used in the study of DCAF1 functions in cells and the development of next-generation DCAF1 ligands for cancer therapeutics .

Wirkmechanismus

DCAF1 binder 2 exerts its effects by binding to the WDR domain of the DCAF1 protein, which is a substrate receptor of the CRL4DCAF1 E3 ubiquitin ligase complex . This binding interaction facilitates the ubiquitination and subsequent degradation of target proteins through the ubiquitin-proteasome pathway . The molecular targets and pathways involved in this process include the CRL4DCAF1 E3 ligase complex and the ubiquitin-proteasome system .

Vergleich Mit ähnlichen Verbindungen

DCAF1 binder 2 can be compared with other small molecule ligands that target E3 ubiquitin ligases, such as those targeting cereblon (CRBN) and von Hippel-Lindau (VHL) ligases . Unlike these ligands, this compound is selective for the CRL4DCAF1 E3 ligase complex and can be used to develop PROTACs that overcome resistance to CRBN-based PROTACs . Similar compounds include OICR-8268, which also targets the DCAF1 protein and has been optimized for high binding affinity and selectivity .

Conclusion

This compound is a promising compound with significant potential in the field of targeted protein degradation. Its ability to selectively bind to the DCAF1 protein and facilitate the degradation of target proteins makes it a valuable tool for the development of new therapeutics for cancer and other diseases. Further research and optimization of this compound will likely lead to the development of next-generation DCAF1 ligands and PROTACs with improved efficacy and selectivity.

Eigenschaften

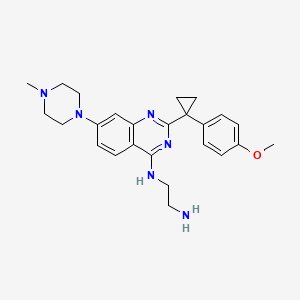

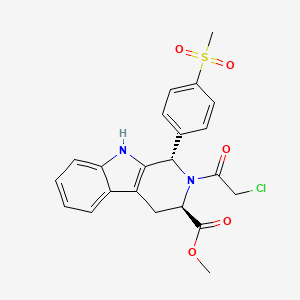

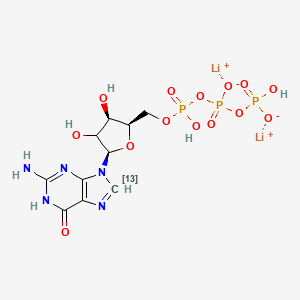

Molekularformel |

C25H32N6O |

|---|---|

Molekulargewicht |

432.6 g/mol |

IUPAC-Name |

N'-[2-[1-(4-methoxyphenyl)cyclopropyl]-7-(4-methylpiperazin-1-yl)quinazolin-4-yl]ethane-1,2-diamine |

InChI |

InChI=1S/C25H32N6O/c1-30-13-15-31(16-14-30)19-5-8-21-22(17-19)28-24(29-23(21)27-12-11-26)25(9-10-25)18-3-6-20(32-2)7-4-18/h3-8,17H,9-16,26H2,1-2H3,(H,27,28,29) |

InChI-Schlüssel |

XTLPTSDXAUSHCD-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)C(=NC(=N3)C4(CC4)C5=CC=C(C=C5)OC)NCCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)